5-Chloroisophthalonitrile

Descripción general

Descripción

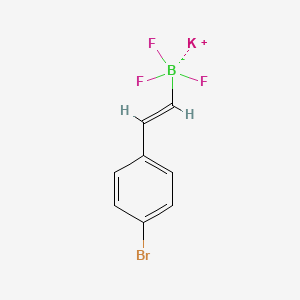

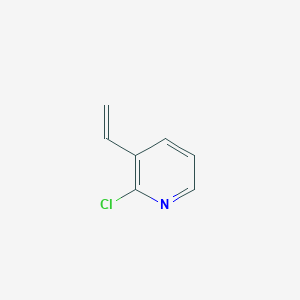

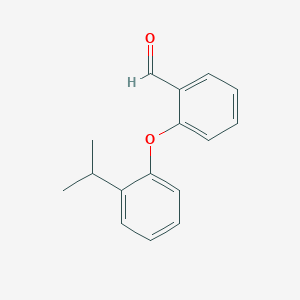

5-Chloroisophthalonitrile is a chemical compound with the molecular formula C8H3ClN2 and a molecular weight of 162.58 . It is also known as 2,4,6-Tri(9H-carbazol-9-yl)-5-chloroisophthalonitrile . This compound is used in laboratory chemicals and the synthesis of other substances .

Molecular Structure Analysis

The molecular structure of this compound consists of a central isophthalonitrile group (a benzene ring with two cyano groups) substituted with a chlorine atom . The exact spatial arrangement of these atoms and their bonds would require more specific information or computational chemistry techniques to determine .

Physical And Chemical Properties Analysis

This compound is a powder or crystal form . It has a high melting point of over 300°C . More specific physical and chemical properties such as its color, hardness, solubility, electrical conductivity, and reactivity would require experimental determination .

Aplicaciones Científicas De Investigación

Anti-Cancer Agent Synthesis

5-Chloroisophthalonitrile plays a crucial role in the synthesis of anti-cancer agents. A study by Yan et al. (2013) demonstrated the preparation of polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles by reacting polyhalo isophthalonitriles with amidine hydrochlorides and hydrazines. These compounds showed significant anti-cancer activities against various human cell lines, with some exhibiting outstanding growth inhibitory activities. Notably, compound 3a was the most potent derivative, indicating the potential of this compound derivatives in cancer treatment research (Yan et al., 2013).

Photodecomposition Studies

Research by Khan and Akhtar (1983) explored the photodecomposition of Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in benzene, revealing the formation of chlorinated biphenyl and terphenyl derivatives under ultraviolet irradiation. This study provides insights into the behavior of chloroisophthalonitrile compounds under different light conditions, which is crucial for understanding their environmental impact and degradation processes (Khan & Akhtar, 1983).

Biodegradation and Environmental Impact

Shi et al. (2011) reported on the biodegradation of Chlorothalonil, a compound closely related to this compound, by a bacterial strain isolated from polluted soil. The study highlighted the potential of microbial degradation as an effective method to reduce environmental contamination by such compounds. The discovery of new metabolites in this process also sheds light on the biodegradation mechanisms of chloroisophthalonitrile compounds in soil (Shi et al., 2011).

Metal-Organic Frameworks for Detection Applications

Yang et al. (2017) developed boric-acid-functional lanthanide metal-organic frameworks (LMOFs) using 5-boronoisophthalic acid, a derivative of isophthalonitrile. These LMOFs were applied for the selective ratiometric fluorescence detection of fluoride ions, demonstrating the potential of isophthalonitrile derivatives in developing advanced sensing materials (Yang et al., 2017).

Enzyme Immunoassay in Agricultural Products

A study by Yeung and Newsome (1995) involved the development of an enzyme immunoassay for detecting Chlorothalonil, another isophthalonitrile derivative, in agricultural products. This research is significant for ensuring food safety and monitoring pesticide residues (Yeung & Newsome, 1995).

Mecanismo De Acción

Target of Action

5-Chloroisophthalonitrile, also known as 3CzClIPN, is a cyanoarene-based donor-acceptor photocatalyst . It is primarily used in photocatalysis reactions . The primary targets of this compound are the reactants in these reactions, where it acts as a catalyst to facilitate the reaction .

Mode of Action

This compound interacts with its targets by absorbing light and using the energy to facilitate chemical reactions . This process involves the transfer of electrons, which is why it is referred to as a donor-acceptor photocatalyst . The compound has a balanced redox profile, making it suitable for a variety of transformations .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it is used to catalyze . It is known that the compound can participate in a variety of transformations due to its balanced redox profile .

Pharmacokinetics

Its bioavailability would depend on the specific conditions of the reaction, including factors such as the presence of light and the concentration of the reactants .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions. By acting as a photocatalyst, it allows reactions to proceed more efficiently . The specific molecular and cellular effects would depend on the particular reactions being catalyzed .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as light and temperature . As a photocatalyst, it requires light to function effectively . Additionally, its stability may be affected by factors such as pH and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can participate in various chemical reactions

Cellular Effects

It is not clear how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-Chloroisophthalonitrile vary with different dosages in animal models .

Propiedades

IUPAC Name |

5-chlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOVALSFPCDZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028291 | |

| Record name | 5-Chlorobenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Fluoropropyl)sulphonyl]toluene](/img/structure/B3039393.png)

![6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine](/img/structure/B3039394.png)

![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)

![ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B3039404.png)

![5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3039408.png)